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Compound of Interest

Compound Name: (-)-Maackiain

Cat. No.: B1675864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the unambiguous characterization of the natural pterocarpan, (-)-Maackiain. The information

presented herein is critical for researchers in natural product chemistry, pharmacology, and

drug development who require precise analytical data for identification, quality control, and

further investigation of this bioactive compound.

Introduction to (-)-Maackiain
(-)-Maackiain is a pterocarpan, a class of isoflavonoids, found in a variety of plants, including

species from the genera Maackia, Sophora, and Trifolium. It has garnered significant scientific

interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer,

and antimicrobial properties. Accurate structural elucidation and characterization are

paramount for the advancement of research into its therapeutic potential. This guide focuses on

the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS)—used to define the chemical structure of (-)-Maackiain.

Spectroscopic Data for (-)-Maackiain
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS) data for (-)-Maackiain. This data was

acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for NMR analysis of

flavonoids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1675864?utm_src=pdf-interest
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/product/b1675864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for (-)-Maackiain (400 MHz, DMSO-d₆)

Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.37 d 8.4

H-2 6.53 dd 8.4, 2.4

H-4 6.38 d 2.4

H-6ax 4.25 m

H-6eq 3.55 m

H-6a 3.65 m

H-7 6.83 s

H-10 6.45 s

H-11 5.48 d 6.8

OCH₂O 5.95 s

3-OH 9.35 s

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for (-)-Maackiain (100 MHz, DMSO-d₆)
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Carbon Position Chemical Shift (δ, ppm)

C-1 124.5

C-2 109.1

C-3 157.9

C-4 106.3

C-4a 156.9

C-6 66.2

C-6a 39.7

C-7 113.1

C-7a 161.1

C-8 94.1

C-9 147.8

C-10 101.0

C-10a 142.1

C-11a 78.6

OCH₂O 101.2

High-Resolution Mass Spectrometry (HRESIMS) Data
Table 3: HRESIMS Fragmentation Data for (-)-Maackiain
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Ion Observed m/z Calculated m/z Molecular Formula

[M+H]⁺ 285.0766 285.0758 C₁₆H₁₃O₅

[M+H-H₂O]⁺ 267.0659 267.0652 C₁₆H₁₁O₄

[M+H-CH₂O]⁺ 255.0659 255.0652 C₁₅H₁₁O₄

C₉H₇O₃ 163.0390 163.0390 C₉H₇O₃

C₈H₅O₂ 133.0284 133.0284 C₈H₅O₂

Experimental Protocols
The data presented in this guide are typically acquired using the following experimental

methodologies. These protocols are provided as a general reference and may be adapted

based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (-)-Maackiain (typically 1-5 mg) is dissolved in

approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton

frequency of 400 MHz or higher (e.g., Bruker Avance series).

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard

pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-

decoupled pulse sequence. A larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation,

phase correction, baseline correction, and referencing to the internal standard. Chemical
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shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz

(Hz).

High-Resolution Mass Spectrometry (HRESIMS)
Sample Preparation: A dilute solution of (-)-Maackiain is prepared in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer,

such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an

electrospray ionization (ESI) source.

Analysis: The sample solution is introduced into the ESI source via direct infusion or through

a liquid chromatography (LC) system. The analysis is typically performed in positive ion

mode to generate the protonated molecule [M+H]⁺.

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass

spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected in the first mass analyzer

and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second

mass analyzer.

Data Analysis: The accurate masses of the precursor and fragment ions are determined,

allowing for the calculation of their elemental compositions. This data is used to confirm the

molecular formula of (-)-Maackiain and to propose fragmentation pathways that are

consistent with its known structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like (-)-Maackiain.
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Isolation & Purification Data Interpretation & Structure Elucidation
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Caption: Workflow for the spectroscopic characterization of (-)-Maackiain.

This guide provides the foundational spectroscopic data and methodologies required for the

confident identification and characterization of (-)-Maackiain. Adherence to these or similar

robust analytical practices is essential for ensuring the quality and reproducibility of research

involving this promising natural product.

To cite this document: BenchChem. [Spectroscopic Characterization of (-)-Maackiain: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675864#spectroscopic-data-nmr-ms-for-maackiain-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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